

Spectroscopic Data of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trihydroxybenzoic acid monohydrate**

Cat. No.: **B1301854**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Trihydroxybenzoic acid monohydrate** (CAS RN: 71989-93-0). The information is compiled from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **2,4,6-Trihydroxybenzoic acid monohydrate**. Please note that while spectral data is available for viewing in various databases, specific peak values are not always provided in a readily machine-readable format.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300-2500	O-H stretch (carboxylic acid, broad due to H-bonding)	Strong, Broad
~3080-3030	C-H stretch (aromatic)	Medium
~1700-1680	C=O stretch (carboxylic acid)	Strong
~1625-1465	C=C stretch (aromatic)	Medium-Strong
~1320-1210	C-O stretch (carboxylic acid)	Medium
~1100-1000	C-H in-plane bend (aromatic)	Medium
~960-900	O-H out-of-plane bend (carboxylic acid dimer)	Broad

Note: The presence of water of hydration may result in a broad O-H stretching band around 3400 cm⁻¹.

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on ChemicalBook and SpectraBase.[\[1\]](#)[\[2\]](#)

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.1	Singlet	1H	-COOH
~9.0-10.0	Broad Singlet	3H	Ar-OH
~5.8-6.0	Singlet	2H	Ar-H

Note: Chemical shifts can vary depending on the solvent and concentration. The broadness of the hydroxyl protons is due to hydrogen bonding and exchange.

^1H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on ChemicalBook.[\[3\]](#)[\[4\]](#)

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~172	C=O (Carboxylic Acid)
~160	C-OH (Aromatic, C2, C4, C6)
~95	C-H (Aromatic, C3, C5)
~90	C-COOH (Aromatic, C1)

Note: The chemical shifts are approximate and can be influenced by the solvent.

^{13}C NMR spectra for related compounds can be found on various chemical databases, providing a reference for the expected chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Solvent
~270, ~300	Methanol or Ethanol

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

UV-Vis spectral data for **2,4,6-Trihydroxybenzoic acid monohydrate** is available on PubChem.[\[2\]](#)

Mass Spectrometry (MS)

m/z	Interpretation
188.03	$[\text{M}+\text{H}]^+$ (Monoisotopic mass of the monohydrate)
170.02	$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ (Monoisotopic mass of the anhydrous form)
153	$[\text{M}-\text{H}_2\text{O}-\text{OH}]^+$
126	$[\text{M}-\text{H}_2\text{O}-\text{CO}_2]^+$
125	$[\text{M}-\text{H}_2\text{O}-\text{COOH}]^+$

Note: The fragmentation pattern can vary depending on the ionization technique used.

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4,6-Trihydroxybenzoic acid monohydrate**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: Approximately 5-10 mg of **2,4,6-Trihydroxybenzoic acid monohydrate** is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.[5]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

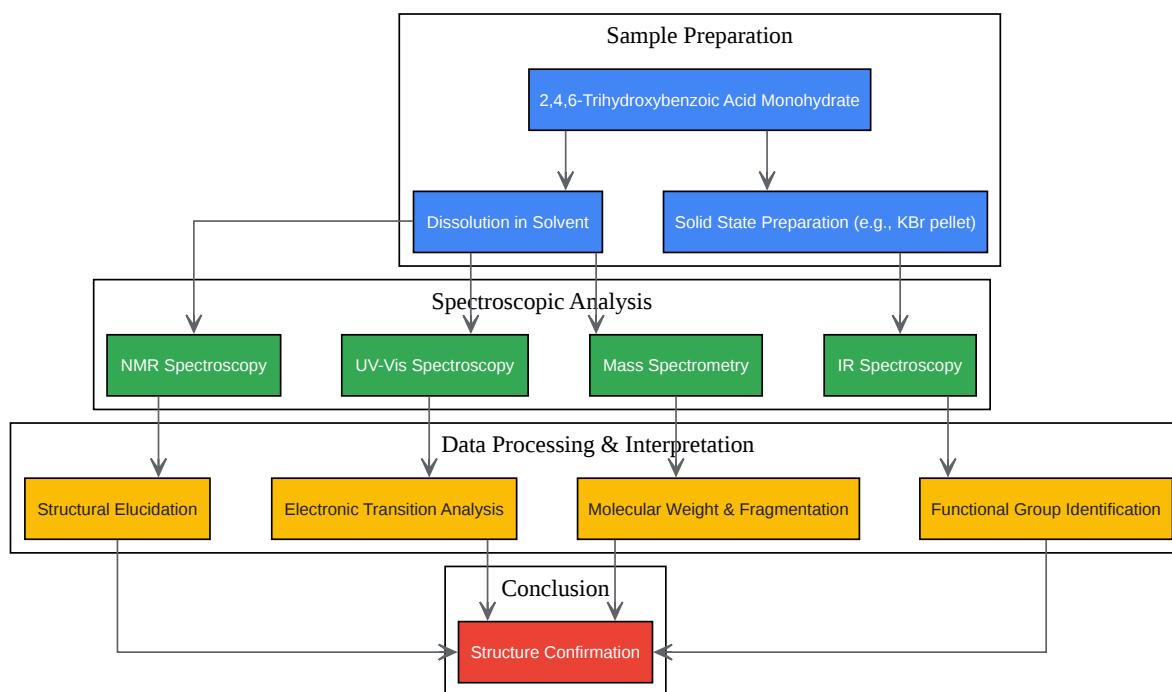
Objective: To analyze the electronic transitions within the molecule, particularly related to the aromatic system.

Methodology:

- Sample Preparation: A dilute solution of **2,4,6-Trihydroxybenzoic acid monohydrate** is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.
- Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the baseline.
- Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of **2,4,6-Trihydroxybenzoic acid monohydrate** is prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).
- Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.
- Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a specific m/z range.
- Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-Trihydroxybenzoic acid monohydrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trihydroxybenzoic acid(83-30-7) IR Spectrum [chemicalbook.com]
- 2. 2,4,6-Trihydroxybenzoic acid monohydrate | C7H8O6 | CID 2723793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trihydroxybenzoic acid(83-30-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301854#2-4-6-trihydroxybenzoic-acid-monohydrate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com